4-(2,3-Difluorophenyl)-3-fluorobenzoic acid

Medicinal Chemistry ADME Prediction Lead Optimization

Many fluorinated building blocks fail to deliver consistent LogP and metabolic stability in hit-to-lead optimization. This triple-fluorinated biphenyl carboxylic acid (CAS 1261625-13-1) solves that by providing a precisely defined 2',3',3-fluorination pattern with XLogP3 = 3.4-ideal for programs requiring marginally reduced lipophilicity to improve solubility and reduce off-target binding. Key advantages: • Precisely engineered fluorine positions block CYP450 oxidation at three soft spots, extending metabolic half-life. • Meta-fluoro substitution on the benzoic acid ring electronically tunes -COOH reactivity for systematic SAR studies. • EPA DSSTox-registered reference standard supports robust HPLC/LC-MS method development.

Molecular Formula C13H7F3O2
Molecular Weight 252.19 g/mol
CAS No. 1261625-13-1
Cat. No. B1393768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Difluorophenyl)-3-fluorobenzoic acid
CAS1261625-13-1
Molecular FormulaC13H7F3O2
Molecular Weight252.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C13H7F3O2/c14-10-3-1-2-9(12(10)16)8-5-4-7(13(17)18)6-11(8)15/h1-6H,(H,17,18)
InChIKeyBKXIDFKKKOGSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid (CAS 1261625-13-1) Overview


4-(2,3-Difluorophenyl)-3-fluorobenzoic acid (CAS 1261625-13-1), systematically named 2,2',3'-trifluoro-[1,1'-biphenyl]-4-carboxylic acid, is a fluorinated biphenyl carboxylic acid building block with molecular formula C13H7F3O2 and molecular weight 252.19 g/mol [1]. The compound incorporates three fluorine atoms in a specific arrangement: a 2,3-difluorophenyl moiety attached at the 4-position of a 3-fluorobenzoic acid core. It is listed in the EPA DSSTox substance registry (DTXSID60689658) [2] and is commercially available at 95–97% purity from multiple suppliers for research and development use .

Why 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid Is Irreplaceable


Trifluorobiphenyl carboxylic acids sharing the formula C13H7F3O2 are not interchangeable because the position of each fluorine atom on the biphenyl scaffold directly governs lipophilicity (LogP), electronic distribution, and metabolic stability. The target compound positions fluorine at the 2' and 3' positions of the distal ring and at the 3-position (meta to the carboxylic acid) on the proximal ring. Shifting even one fluorine—as in the 3-(2,3-difluorophenyl)-4-fluorobenzoic acid regioisomer—yields a measurable difference in LogP (3.40 vs. 3.47) . Class-level evidence further demonstrates that fluorination at specific positions on biphenyl carboxylic acids can block or slow microbial CYP450-mediated oxidation, directly impacting metabolic half-life in drug discovery programs [1]. Substituting a less fluorinated analog (e.g., 4-(2,3-difluorophenyl)benzoic acid, C13H8F2O2, MW 234.2) introduces a ~7% molecular weight difference and removes a hydrogen-bond-accepting fluorine, altering both physicochemical and pharmacokinetic profiles.

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid vs. Closest Analogs


Lipophilicity vs. 3,4-Regioisomer

The target compound exhibits a computed XLogP3 of 3.4, which is 0.07 log units lower than the 3-(2,3-difluorophenyl)-4-fluorobenzoic acid regioisomer (LogP = 3.47) [1]. This difference arises from repositioning the fluorine on the benzoic acid ring from the 3-position (meta to COOH) to the 4-position (para to COOH), altering the electron-withdrawing effect experienced by the carboxylic acid group.

Medicinal Chemistry ADME Prediction Lead Optimization

Molecular Weight: Trifluoro vs. Difluoro Analogs

The target compound (C13H7F3O2, exact mass 252.0398 Da) is differentiated from the difluoro analog 4-(2,3-difluorophenyl)benzoic acid (C13H8F2O2, MW 234.20) by the addition of one fluorine atom, increasing molecular weight by 17.99 Da (~7.7%) . This additional fluorine also increases the hydrogen bond acceptor count from 4 to 5, enhancing the compound's capacity for polar interactions.

Building Block Selection Fragment-Based Drug Discovery Molecular Property Filtering

Fluorination Pattern and Metabolic Stability

In a chemical-microbial model system using Cunninghamella elegans, mono-fluorinated biphenyl-4-carboxylic acids showed dramatically reduced oxidation rates compared to non-fluorinated biphenyl-4-carboxylic acid: the 4'-fluoro analogue remained completely untransformed, while 2'-fluoro- and 3'-fluoro-biphenyl-4-carboxylic acids were transformed more slowly than the non-fluorinated parent [1]. The target compound, bearing fluorine at both the 2' and 3' positions of the distal ring plus a 3-fluoro on the proximal ring, combines both blocking positions identified in this study, suggesting enhanced metabolic stability relative to mono-fluorinated or non-fluorinated analogs.

Metabolic Stability Fluorination Strategy Drug Design

TPSA Equivalence Among Regioisomers

The target compound has a computed TPSA of 37.3 Ų, identical to the 3-(2,3-difluorophenyl)-4-fluorobenzoic acid regioisomer (37.30 Ų) [1], but significantly higher than the non-fluorinated biphenyl-4-carboxylic acid scaffold (TPSA = 37.3 Ų for all trifluoro isomers—the carboxylic acid dominates TPSA). The rotatable bond count of 2 is conserved across trifluoro isomers but distinguishes them from extended biphenyl analogs with additional substituents.

Drug-Likeness Oral Bioavailability Property-Based Design

Optimal Applications for 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid


Lipophilicity-Tuned Lead Optimization

When a drug discovery program requires a fluorinated biphenyl carboxylic acid building block with LogP in the 3.4–3.5 range, the target compound (XLogP3 = 3.4) offers a slightly lower lipophilicity than the 3,4-regioisomer (LogP = 3.47). This 0.07-unit difference can influence solubility and protein binding in hit-to-lead optimization, making the target compound the preferred choice when marginally reduced lipophilicity is desired to mitigate off-target binding or improve aqueous solubility [1].

Metabolic Stability-Focused Fragment Incorporation

Based on class-level microbial oxidation evidence, the triple-fluorination pattern (2', 3', and 3-positions) is predicted to block metabolic oxidation at all three potential soft spots on the biphenyl scaffold. This compound is suited for programs where iterative fluorination strategies are employed to extend metabolic half-life, consistent with the chemical-microbial fluorination concept demonstrated for mono-fluorinated biphenyl carboxylic acids [2].

Fluorine Position SAR for Carboxylic Acid Reactivity

The 3-fluoro substitution on the benzoic acid ring (meta to the carboxylic acid) electronically modulates the acidity and reactivity of the -COOH group differently than a 4-fluoro (para) or 2-fluoro (ortho) substitution. This compound serves as the specific meta-fluoro variant in a systematic SAR study of fluorine positional effects on biphenyl-4-carboxylic acid reactivity, with the 2,3-difluoro distal ring providing additional electronic tuning [1].

Analytical Reference Standard for Trifluorobiphenyls

With a defined exact mass (252.0398 Da), canonical SMILES, InChI key (BKXIDFKKKOGSDA-UHFFFAOYSA-N), and EPA DSSTox substance registration (DTXSID60689658), this compound can serve as a characterized reference standard for developing HPLC, LC-MS, or GC-MS analytical methods targeting trifluorobiphenyl carboxylic acid derivatives in pharmaceutical intermediate quality control [3].

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